molecular formula C13H12FN3S B2745552 1-Anilino-3-(3-fluorophenyl)thiourea CAS No. 282542-02-3

1-Anilino-3-(3-fluorophenyl)thiourea

Cat. No.: B2745552
CAS No.: 282542-02-3
M. Wt: 261.32
InChI Key: HPVOAIARCOWASA-UHFFFAOYSA-N
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Description

1-Anilino-3-(3-fluorophenyl)thiourea is a synthetic thiourea derivative serving as a versatile intermediate in medicinal chemistry and organic synthesis. Thiourea derivatives are extensively researched as privileged scaffolds for developing new bioactive molecules due to their wide spectrum of potential biological activities . A prominent area of investigation is their cytotoxic potential. Research on structurally similar 3-(trifluoromethyl)phenylthiourea analogs has demonstrated significant growth inhibition against human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with certain derivatives exhibiting more potent profiles than the reference drug cisplatin . The mechanisms underlying this cytotoxic activity are multifaceted, including the induction of apoptosis and the inhibition of interleukin-6 (IL-6) secretion, which plays a key role in the tumor microenvironment . Beyond oncology research, the core thiourea structure is a key precursor for synthesizing various heterocyclic compounds, such as imidazole-2-thiones, 1,3-thiazolines, and others, which are valuable scaffolds in drug discovery . The synthesis of such acyl/aroyl thiourea derivatives typically involves the reaction of an in-situ generated acyl isothiocyanate with the appropriate aniline, such as 3-fluoroaniline, in a dry solvent like acetonitrile . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-anilino-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3S/c14-10-5-4-8-12(9-10)15-13(18)17-16-11-6-2-1-3-7-11/h1-9,16H,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVOAIARCOWASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327223
Record name 1-anilino-3-(3-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

282542-02-3
Record name 1-anilino-3-(3-fluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Anilino-3-(3-fluorophenyl)thiourea typically involves the reaction of aniline with 3-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

Aniline+3-Fluorophenyl isothiocyanateThis compound\text{Aniline} + \text{3-Fluorophenyl isothiocyanate} \rightarrow \text{this compound} Aniline+3-Fluorophenyl isothiocyanate→this compound

The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Anilino-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Anilino-3-(3-fluorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antitumor activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes, elastomers, and plastics.

Mechanism of Action

The mechanism of action of 1-Anilino-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its anticancer and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications
1-Anilino-3-(3-fluorophenyl)thiourea R₁ = C₆H₅NH–; R₂ = 3-F–C₆H₄– 275.34 (calculated) Antimicrobial activity ; EGFR inhibition potential
1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA R₁ = C₆H₅CO–; R₂ = 3-F–C₆H₄– 274.31 Melting point: 145–147°C; irritant
3-(Trifluoromethyl)phenylthiourea R₁ = H; R₂ = 3-CF₃–C₆H₄– 220.21 Anticancer research
1-Acetyl-3-phenylthiourea R₁ = CH₃CO–; R₂ = C₆H₅– 194.24 Intermediate in agrochemical synthesis

Key Observations :

  • Electron-withdrawing groups (e.g., –F, –CF₃) enhance electrophilicity, improving interactions with biological targets like kinases .
  • Bulkier substituents (e.g., benzoyl) reduce solubility but may stabilize crystal structures .
Bioactivity Comparison
  • Antimicrobial Activity: The 3-fluorophenyl group in this compound derivatives enhances activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., B. subtilis) bacteria. For example, a related Lys-quinazolinone conjugate with a 3-fluorophenylthiourea moiety exhibited a zone of inhibition of 38 ± 0.5 mm against X. campestris . In contrast, urea analogs (e.g., 1-phenyl-3-(3-fluorophenyl)urea) show lower activity (e.g., 20.1% inhibition) compared to thioureas (49.7%) in enzymatic assays .
  • Anticancer Potential: Thioureas with trifluoromethyl groups (e.g., 3-(Trifluoromethyl)phenylthiourea) exhibit EGFR inhibition, a mechanism shared by this compound due to fluorine’s electronic effects . Urea derivatives (e.g., Hydroxyurea) are clinically used but lack the sulfur-mediated redox modulation seen in thioureas .
Physicochemical Properties
  • Solubility: Fluorinated thioureas generally exhibit lower aqueous solubility than non-fluorinated analogs due to increased hydrophobicity.
  • Thermal Stability: The benzoyl-substituted analog (1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA) has a higher melting point (145–147°C) than the anilino derivative, likely due to stronger intermolecular hydrogen bonding .

Biological Activity

1-Anilino-3-(3-fluorophenyl)thiourea is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antioxidant applications. This article provides a detailed overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented by its molecular formula C13H12FN3SC_{13}H_{12}FN_3S and a molecular weight of approximately 247.32 g/mol. The compound features a thiourea moiety, which is known for its versatile biological activities.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. A significant investigation demonstrated that derivatives of thiourea exhibited potent cytotoxicity towards human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) cell lines. The IC50 values for these compounds were reported to be less than 10 µM, indicating strong growth inhibition compared to standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
This compoundSW480≤ 10High
SW620≤ 10High
PC3≤ 10Moderate
K-562≤ 10Moderate

The mechanisms underlying the cytotoxic effects include apoptosis induction and interference with cell cycle progression, as evidenced by trypan blue exclusion assays that showed a reduction in viable cancer cells by up to 93% after treatment .

Antioxidant Activity

In addition to its anticancer properties, this compound has been investigated for its antioxidant capabilities . Studies have shown that fluorophenyl thiourea derivatives possess significant antioxidant activity, surpassing that of standard antioxidants such as butylated hydroxytoluene (BHT) and ascorbic acid. The antioxidant capacity was assessed using various methods including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)FRAP Value (µM FeSO4)
This compound85150
BHT75120
Ascorbic Acid80130

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on α-amylase and α-glycosidase , enzymes linked to carbohydrate metabolism and diabetes management. The findings indicate that it exhibits substantial inhibitory activity against these enzymes, with IC50 values demonstrating its potential as a therapeutic agent for diabetes .

Table 3: Enzyme Inhibition Potency

CompoundEnzymeIC50 (nM)
This compoundα-amylase53.307
α-glycosidase24.928

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study reported that treatment with thiourea derivatives led to a significant decrease in cell viability across multiple cancer cell lines, suggesting their potential as anticancer agents .
  • Antioxidative Effects : Research indicated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress—an important factor in cancer progression and other diseases .

Q & A

Q. What are the recommended synthetic routes for 1-Anilino-3-(3-fluorophenyl)thiourea, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling an aniline derivative (e.g., 3-fluoroaniline) with a substituted isothiocyanate under controlled conditions. A common method includes:

  • Step 1: Reacting 3-fluoroaniline with thiophosgene to generate 3-fluorophenyl isothiocyanate.
  • Step 2: Condensing the isothiocyanate with aniline in a polar aprotic solvent (e.g., DMF) at 0–25°C for 6–12 hours.
    Key factors affecting yield include solvent choice (DMF vs. ethanol), stoichiometric ratios (1:1.2 for isothiocyanate:amine), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Standard techniques include:

  • Spectroscopy:
    • FTIR: Peaks at ~3150 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C=S stretch), and 1150 cm⁻¹ (C-F stretch) .
    • NMR: ¹H NMR signals for aromatic protons (δ 6.8–7.5 ppm) and thiourea NH groups (δ 9.2–10.1 ppm) .
  • X-ray crystallography: SHELX software is widely used for structure refinement, with emphasis on hydrogen bonding interactions between thiourea moieties and aromatic rings .

Q. What preliminary biological assays are suitable for evaluating its anticancer potential?

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression.
  • Apoptosis induction: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Mitochondrial membrane potential (ΔψM): JC-1 dye assay to assess intrinsic apoptosis pathways .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with protein targets (e.g., tyrosine kinases)?

  • Molecular docking: Use AutoDock Vina to predict binding poses in ATP-binding pockets. Key parameters:
    • Grid box size: 25 × 25 × 25 Å centered on the active site.
    • Scoring function: Affinity (kcal/mol) < −7.0 indicates strong binding .
  • Molecular dynamics (MD): GROMACS or AMBER for 100 ns simulations to assess stability (RMSD < 2.0 Å) and hydrogen bond persistence .

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) alter bioactivity?

A comparative study of analogs revealed:

Substituent IC₅₀ (μM) MCF-7 LogP Hydrogen Bond Acceptor Count
3-Fluorophenyl12.3 ± 1.22.83
2-Methoxyphenyl18.9 ± 2.13.14
The fluorophenyl group enhances cytotoxicity due to increased electronegativity and membrane permeability .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

Discrepancies may arise from:

  • Experimental variables: Cell passage number, serum concentration, or incubation time.
  • Solubility limitations: Use of DMSO (>0.1% v/v) may artifactually reduce viability.
  • Structural analogs: Minor differences in substituents (e.g., chloro vs. fluoro) can drastically alter activity. Validate results with orthogonal assays (e.g., clonogenic survival) .

Q. How does the compound’s thiourea moiety influence its redox behavior in biological systems?

  • Oxidation: The thiourea group (-NH-CS-NH-) is susceptible to oxidation by ROS (e.g., H₂O₂), forming sulfinic/sulfonic acid derivatives.
  • Pro-oxidant activity: Electrochemical studies (cyclic voltammetry) show an oxidation peak at +0.85 V (vs. Ag/AgCl), correlating with ROS generation in cancer cells .

Methodological Notes

  • Data validation: Cross-reference spectral data with PubChem entries (CID: [compound-specific ID]) and DFT-calculated spectra .
  • Ethical considerations: Adhere to IARC guidelines for handling thiourea derivatives due to potential carcinogenicity (e.g., thyroid disruption in rodents) .

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